3-(2-Methylpropyl)cyclohexane-1-thiol

Catalog No.
S13805351
CAS No.
M.F
C10H20S
M. Wt
172.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Methylpropyl)cyclohexane-1-thiol

Product Name

3-(2-Methylpropyl)cyclohexane-1-thiol

IUPAC Name

3-(2-methylpropyl)cyclohexane-1-thiol

Molecular Formula

C10H20S

Molecular Weight

172.33 g/mol

InChI

InChI=1S/C10H20S/c1-8(2)6-9-4-3-5-10(11)7-9/h8-11H,3-7H2,1-2H3

InChI Key

HYJLGSARCQZYPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CCCC(C1)S

3-(2-Methylpropyl)cyclohexane-1-thiol is an organic compound with the molecular formula C10H20S\text{C}_{10}\text{H}_{20}\text{S}. This compound belongs to the class of thiols, which are characterized by the presence of a thiol group (-SH). Specifically, it is a derivative of cyclohexane where a thiol group is attached to the first carbon of the cyclohexane ring, and a 2-methylpropyl group is attached to the third carbon. The structural uniqueness of this compound contributes to its distinct chemical and biological properties, making it a subject of interest in various fields including organic synthesis and medicinal chemistry.

Due to its reactive thiol group. These reactions include:

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, attacking electrophilic centers in various substrates.
  • Oxidation: Thiols can be oxidized to disulfides or sulfoxides under appropriate conditions.
  • Formation of Thioethers: Reacting with alkyl halides can yield thioethers, which are useful intermediates in organic synthesis.

These reactions highlight the versatility of 3-(2-Methylpropyl)cyclohexane-1-thiol as a reagent in synthetic chemistry .

Research indicates that 3-(2-Methylpropyl)cyclohexane-1-thiol exhibits potential biological activities. The thiol group allows it to interact with various biomolecules, potentially influencing protein function and cellular pathways. Studies have shown that compounds containing thiol groups can modulate enzyme activities and participate in redox reactions, which are crucial for maintaining cellular homeostasis. Furthermore, this compound has been investigated for its possible therapeutic properties, although detailed studies on its specific biological effects are still ongoing .

The synthesis of 3-(2-Methylpropyl)cyclohexane-1-thiol typically involves several key steps:

  • Starting Materials: The synthesis often begins with cyclohexanol or cyclohexene derivatives.
  • Introduction of the Thiol Group: This can be achieved through methods such as:
    • Hydrolysis of Thiol Esters: Reacting a suitable thiol ester with water under acidic or basic conditions.
    • Reduction of Sulfoxides or Sulfones: Using reducing agents like lithium aluminum hydride to convert sulfoxides or sulfones into thiols.
  • Alkylation: The introduction of the 2-methylpropyl group can be performed via alkylation reactions using appropriate alkyl halides under basic conditions.

These methods allow for the efficient synthesis of 3-(2-Methylpropyl)cyclohexane-1-thiol, making it accessible for research and industrial applications .

3-(2-Methylpropyl)cyclohexane-1-thiol has several applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
  • Bioconjugation: Its reactive thiol group is useful in bioconjugation techniques, facilitating the attachment of biomolecules for therapeutic and diagnostic purposes.
  • Industrial Chemistry: Employed in producing specialty chemicals and as an intermediate in various chemical processes.

These applications underscore the compound's significance in both academic research and industrial settings .

Studies on the interactions of 3-(2-Methylpropyl)cyclohexane-1-thiol focus on its reactivity with biomolecules. The thiol group's ability to form covalent bonds with electrophiles allows it to modify proteins and other cellular components. This reactivity can lead to changes in protein function, potentially influencing metabolic pathways and cellular signaling. Research continues to explore these interactions to better understand their implications in biological systems and therapeutic contexts .

Several compounds share structural similarities with 3-(2-Methylpropyl)cyclohexane-1-thiol. Here are some notable examples:

Compound NameStructure TypeFunctional Group
CyclohexanethiolCycloalkaneThiol
3-(2-Methylpropyl)cyclohexane-1-olCycloalkaneHydroxyl
3-(2-Methylpropyl)cyclohexane-1-amineCycloalkaneAmino

Uniqueness

The uniqueness of 3-(2-Methylpropyl)cyclohexane-1-thiol lies in its combination of a bulky 2-methylpropyl substituent and a reactive thiol group on the cyclohexane ring. This configuration imparts distinct chemical reactivity and biological activity compared to simpler thiols or other functionalized cyclohexanes. Its specific interactions and reactivity patterns make it particularly valuable in organic synthesis and potential therapeutic applications .

The systematic naming of 3-(2-Methylpropyl)cyclohexane-1-thiol follows IUPAC guidelines for substituted cycloalkanes. The parent structure is cyclohexane, a six-membered carbon ring. Numbering begins at the carbon bearing the thiol group (-SH), which receives the lowest possible position (C1). The 2-methylpropyl substituent, an isobutyl group ($$-\text{CH}2\text{CH}(\text{CH}3)_2$$), is attached to the third carbon (C3). Thus, the full IUPAC name is 3-(2-methylpropyl)cyclohexane-1-thiol.

Structural and Molecular Data

PropertyValue
Molecular formula$$ \text{C}{10}\text{H}{20}\text{S} $$
Molecular weight172.33 g/mol
IUPAC name3-(2-methylpropyl)cyclohexane-1-thiol
Substituent positionsC1 (thiol), C3 (2-methylpropyl)

The compound’s structure is defined by the stereoelectronic interplay between the electron-rich thiol group and the bulky isobutyl substituent. This configuration influences its conformational preferences, with the cyclohexane ring adopting chair or twist-boat conformations to minimize steric strain.

Historical Context in Organosulfur Chemistry Research

Organosulfur compounds have been integral to synthetic and biological chemistry since the 19th century. Thiols, in particular, gained prominence due to their role in enzymatic cofactors (e.g., coenzyme A) and vulcanization processes. The synthesis of cyclohexanethiol derivatives, including 3-(2-methylpropyl)cyclohexane-1-thiol, emerged from mid-20th-century efforts to understand steric effects in cyclic systems.

Early methodologies for thiol synthesis relied on the reaction of cyclohexene with hydrogen sulfide ($$\text{H}_2\text{S}$$) in the presence of nickel sulfide catalysts, a process later adapted for substituted cyclohexanes. The introduction of alkyl groups, such as the 2-methylpropyl substituent, provided insights into how branching influences reaction kinetics and thermodynamic stability. For example, the steric bulk of the isobutyl group slows nucleophilic substitution at the thiol site, a phenomenon critical for designing sulfur-containing polymers.

Key Milestones in Organosulfur Chemistry

  • 1950s: Development of catalytic hydrogenation methods for converting cyclohexanones to cyclohexanethiols.
  • 1980s: Application of sterically hindered thiols in asymmetric synthesis and ligand design.
  • 2000s: Advancements in solid-phase synthesis techniques enabling precise functionalization of cyclic thiols.

These innovations underscore the compound’s utility as a scaffold for probing steric and electronic effects in sulfur-containing molecules.

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

172.12857181 g/mol

Monoisotopic Mass

172.12857181 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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